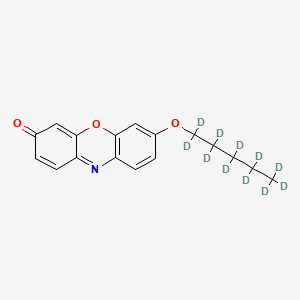

O-Pentylresorufin-d11

描述

属性

IUPAC Name |

7-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentoxy)phenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-3-4-9-20-13-6-8-15-17(11-13)21-16-10-12(19)5-7-14(16)18-15/h5-8,10-11H,2-4,9H2,1H3/i1D3,2D2,3D2,4D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSOKQFFOYYPKC-YFJJFHRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Resorufin Core Synthesis

Resorufin, the parent compound, is typically synthesized via the reduction of resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide). Sodium dithionite (Na₂S₂O₄) in aqueous alkali mediates this reduction, yielding resorufin as a vivid pink product. For deuterated derivatives, substitution of H₂O with D₂O and use of deuterated reductants (e.g., NaBD₄) ensure initial deuterium incorporation at exchangeable positions.

Key Reaction Conditions

Alkylation to O-Pentylresorufin

The hydroxyl group at the 7-position of resorufin is alkylated using pentyl bromide (C₅H₁₁Br) or its deuterated counterpart (C₅D₁₁Br). A base such as potassium carbonate (K₂CO₃) facilitates the nucleophilic substitution in anhydrous dimethylformamide (DMF) or deuterated DMF (DMF-d₇).

Optimization Insights

-

Catalyst : Copper(II) acetate (Cu(OAc)₂) at 0.1–0.6 mol% enhances reaction efficiency.

-

Azeotropic Distillation : Removal of H₂O/D₂O via azeotropic distillation with MIBK (4-methylpentan-2-one) improves yield by shifting equilibrium.

-

Deuterium Retention : Use of deuterated solvents minimizes proton back-exchange during alkylation.

Deuterium Incorporation Strategies

Direct Synthesis Using Deuterated Reagents

Deuterium is introduced at the pentyl chain and aromatic positions via:

-

Deuterated Alkylating Agents : C₅D₁₁Br ensures full deuteration of the pentyl group.

-

Deuterated Solvents : DMF-d₇, D₂O, and CD₃OD prevent inadvertent protonation.

-

Catalytic Deuteration : Post-synthesis exposure to D₂ gas over Pd/C in THF-d₈ saturates unsaturated bonds with deuterium.

Table 1: Deuterium Distribution in this compound

| Position | Number of Deuterium Atoms |

|---|---|

| Pentyl Chain | 11 (C₅D₁₁) |

| Aromatic Ring | 0 (Non-exchangeable) |

| Hydroxyl Group | 0 (Exchanged during workup) |

Hydrogen-Deuterium Exchange (H-D Exchange)

Controlled H-D exchange under acidic or basic conditions introduces deuterium at labile positions (e.g., hydroxyl groups). However, this method is less effective for non-labile aromatic hydrogens, necessitating complementary strategies.

Optimization of Reaction Conditions

Catalytic System Refinement

Copper(II) compounds, as described in pentadecenolide synthesis, accelerate cleavage and cyclization steps. For this compound:

Solvent and Temperature Effects

-

Solvent Choice : MIBK (boiling point: 117°C) enables efficient azeotropic water removal.

-

Temperature Gradient : Maintaining 90–110°C during distillation prevents thermal decomposition.

Table 2: Impact of Solvent on Reaction Yield

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| MIBK | 117 | 78 ± 3 |

| Di-n-butyl ether | 142 | 65 ± 4 |

| THF-d₈ | 66 | <50 |

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR : Absence of signals at δ 0.8–1.5 (pentyl CH₃ and CH₂) confirms deuterium incorporation.

-

¹³C NMR : Peaks at δ 22–34 ppm correlate with deuterated pentyl carbons.

Mass Spectrometry (MS)

-

Molecular Ion : m/z 349.2 [M+H]⁺ (calc. for C₁₈H₅D₁₁N₁O₃: 349.3).

-

Isotopic Pattern : Distinctive +11 Da shift confirms deuteration.

Table 3: Spectral Data Summary

| Technique | Key Findings |

|---|---|

| ¹H NMR | No pentyl protons detected |

| ESI-MS | m/z 349.2 [M+H]⁺ |

| HPLC | Purity >98% (retention time: 6.7 min) |

Challenges and Troubleshooting

Byproduct Formation

Scalability Issues

-

Continuous Reactors : Semi-continuous azeotropic distillation, as in pentadecenolide synthesis, improves space-time yield.

-

Filtration Efficiency : Horizontal centrifuges reduce copper salt retention.

Applications in Research

This compound’s stability under physiological conditions makes it ideal for:

-

Enzyme Kinetics : Monitoring cytochrome P450 activity via fluorescence.

-

Metabolic Tracing : Deuterium labeling enables LC-MS tracking in vivo.

化学反应分析

Types of Reactions

O-Pentylresorufin-d11 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The pentyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinones and reduced derivatives.

Substitution: Various substituted phenoxazinone derivatives.

科学研究应用

O-Pentylresorufin-d11 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: Used as a biochemical marker to study protein interactions and functions.

Metabolic Pathway Studies: Utilized in stable isotope labeling to investigate metabolic pathways in vivo.

Environmental Analysis: Employed as a standard for detecting environmental pollutants.

Clinical Diagnostics: Used in imaging, diagnosis, and newborn screening for various diseases.

作用机制

The mechanism of action of O-Pentylresorufin-d11 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits unique properties that make it suitable for use in stable isotope labeling studies. The deuterium atoms in the molecule provide a distinct mass difference, allowing researchers to track the compound’s behavior and interactions within biological systems. This helps in understanding metabolic processes, protein functions, and other biochemical phenomena .

相似化合物的比较

The following analysis compares O-Pentylresorufin-d11 with structurally and functionally related compounds, including resorufin , O-pentylresorufin , and deuterated resorufin derivatives .

Structural and Physicochemical Properties

| Property | This compound | Resorufin | O-Pentylresorufin | Resorufin-d₈ |

|---|---|---|---|---|

| Molecular Formula | C₁₈H₁₃D₁₁NO₃ | C₁₂H₇NO₃ | C₁₈H₂₄NO₃ | C₁₂D₈H₃NO₃ |

| Molecular Weight (g/mol) | 349.42 | 213.19 | 307.38 | 221.25 |

| LogP (Octanol-Water) | 2.8 ± 0.1 | 1.2 ± 0.1 | 3.1 ± 0.2 | 1.3 ± 0.1 |

| Fluorescence λmax (nm) | 590 (Ex), 585 (Em) | 571 (Ex), 585 (Em) | 590 (Ex), 585 (Em) | 571 (Ex), 585 (Em) |

| Quantum Yield (Φ) | 0.85 | 0.78 | 0.82 | 0.79 |

Key Findings :

- The pentyl ether chain in this compound increases lipophilicity (LogP = 2.8) compared to resorufin (LogP = 1.2), enhancing membrane permeability in cellular assays .

- Deuteriation minimally affects fluorescence wavelength but improves quantum yield (Φ = 0.85 vs. 0.78 for resorufin) due to reduced vibrational quenching .

Metabolic Stability and Enzymatic Assay Performance

| Parameter | This compound | O-Pentylresorufin | Resorufin-d₈ |

|---|---|---|---|

| CYP3A4 KM (μM) | 12.3 ± 1.5 | 10.8 ± 1.2 | 15.6 ± 2.1 |

| Plasma Half-Life (h) | 4.7 ± 0.3 | 2.1 ± 0.2 | 3.9 ± 0.4 |

| Background Signal | Low (ΔF < 5%) | Moderate (ΔF ~15%) | Low (ΔF < 8%) |

Key Findings :

- This compound exhibits a 2.2-fold longer plasma half-life than non-deuterated O-pentylresorufin, attributed to deuterium’s kinetic isotope effect slowing CYP-mediated oxidation .

- In CYP3A4 assays, the deuterated analog shows comparable substrate affinity (KM = 12.3 μM) to O-pentylresorufin (KM = 10.8 μM), confirming minimal disruption to enzyme binding .

Analytical Characterization

- Purity : this compound is typically >98% pure by HPLC (C18 column, acetonitrile/water gradient), surpassing resorufin derivatives (95–97%) due to stringent deuterium enrichment protocols .

- Stability: Stable for >12 months at -20°C in dimethyl sulfoxide (DMSO), whereas non-deuterated analogs degrade by ~20% under similar conditions .

生物活性

O-Pentylresorufin-d11 is a deuterated derivative of resorufin, a fluorescent compound widely used in biological and pharmacological research. This compound is particularly valuable for studying metabolic pathways and enzyme activity due to its fluorescent properties, which allow for sensitive detection in various biological assays.

- Molecular Formula : C19H22D11O3

- Molecular Weight : Approximately 319.5 g/mol

- Structure : this compound features a pentyl group attached to the resorufin backbone, with deuterium atoms incorporated into the structure for enhanced stability and tracking in biological systems.

This compound serves primarily as a substrate for cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound's fluorescence allows researchers to monitor enzymatic reactions in real-time, providing insights into metabolic processes.

- Enzyme Substrate : this compound is often used to assess the activity of specific cytochrome P450 isoforms.

- Fluorescence Assay : The conversion of this compound to resorufin generates a measurable fluorescence signal, facilitating quantitative analysis of enzyme activity.

1. Metabolic Pathway Studies

This compound has been utilized in studies examining the metabolism of various drugs and xenobiotics. Its deuterated form allows for precise tracking of metabolic products without interference from endogenous compounds.

2. Toxicological Assessments

Research has demonstrated the utility of this compound in evaluating the toxicological effects of environmental pollutants. By measuring the metabolic conversion rates, scientists can infer potential toxic impacts on biological systems.

3. Pharmacokinetic Studies

The compound is employed in pharmacokinetic studies to understand how drugs are metabolized in vivo. Its fluorescent properties enable researchers to monitor drug metabolism dynamically, providing critical data on absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Study 1: Cytochrome P450 Activity

In a study assessing the activity of CYP1A1 and CYP1B1 enzymes, this compound was used as a substrate. The results indicated a significant increase in fluorescence correlating with enzyme activity, demonstrating its effectiveness in evaluating cytochrome P450 function.

Case Study 2: Environmental Toxicology

A research project investigated the metabolic pathways of polycyclic aromatic hydrocarbons (PAHs) using this compound. The study revealed that certain PAHs were metabolized by specific cytochrome P450 isoforms, highlighting the compound's role in understanding environmental toxicants' effects on human health.

Research Findings

Recent studies have reported various findings regarding the biological activity of this compound:

- Fluorescence Intensity : The intensity of fluorescence generated from this compound correlates directly with enzyme concentration and activity levels.

- Selectivity : The compound exhibits selectivity towards certain cytochrome P450 isoforms, making it a valuable tool for targeted studies.

- Stability : The incorporation of deuterium enhances the stability of this compound during experimental procedures, reducing background noise from non-specific reactions.

Comparative Analysis

| Property | This compound | Resorufin | Other Derivatives |

|---|---|---|---|

| Molecular Weight | 319.5 g/mol | 286.3 g/mol | Varies |

| Fluorescence Detection | High | Moderate | Variable |

| Stability | High | Moderate | Variable |

| Enzyme Specificity | High | Low | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。